N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 890599-88-9
VCID: VC21519805
InChI: InChI=1S/C22H28ClN3O4S/c1-15-11-16(2)22(17(3)12-15)31(28,29)26-9-7-25(8-10-26)14-21(27)24-19-13-18(23)5-6-20(19)30-4/h5-6,11-13H,7-10,14H2,1-4H3,(H,24,27)
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Molecular Formula: C22H28ClN3O4S
Molecular Weight: 466g/mol

N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide

CAS No.: 890599-88-9

Cat. No.: VC21519805

Molecular Formula: C22H28ClN3O4S

Molecular Weight: 466g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide - 890599-88-9

Specification

CAS No. 890599-88-9
Molecular Formula C22H28ClN3O4S
Molecular Weight 466g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide
Standard InChI InChI=1S/C22H28ClN3O4S/c1-15-11-16(2)22(17(3)12-15)31(28,29)26-9-7-25(8-10-26)14-21(27)24-19-13-18(23)5-6-20(19)30-4/h5-6,11-13H,7-10,14H2,1-4H3,(H,24,27)
Standard InChI Key YQPWSLKRFSRWFJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C

Introduction

N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide is a complex organic compound with a molecular formula of C22H28ClN3O4S and a molecular weight of approximately 466.0 g/mol . This compound combines a chloro-methoxyphenyl group with a mesitylsulfonyl piperazine moiety, which suggests potential applications in medicinal chemistry due to its unique structural features.

Synthesis and Preparation

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide typically involves multi-step organic reactions. These may include the coupling of a chloro-methoxyphenyl amine with a mesitylsulfonyl piperazine derivative, followed by acetylation to form the acetamide linkage. Specific conditions and catalysts are often required to achieve high yields and purity.

Potential Applications

Given its structural complexity and the presence of functional groups known to interact with biological targets, N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide may have potential applications in medicinal chemistry. This could include roles in drug development for diseases involving enzyme or receptor modulation.

Comparison with Related Compounds

Compounds with similar structures, such as 1-(5-chloro-2-methylphenyl)-4-(mesitylsulfonyl)piperazine, have been studied for their pharmacological properties. These compounds often exhibit unique biological activities based on their specific functional groups. For example:

CompoundStructural FeaturesUnique Aspects
N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamideChloro-methoxyphenyl and mesitylsulfonyl piperazinePotential for enzyme or receptor modulation
1-(5-chloro-2-methylphenyl)-4-(mesitylsulfonyl)piperazineChloro-methylphenyl and mesitylsulfonyl piperazineCentral nervous system activity

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